molecular formula C20H17ClFN5O B2681693 2-[2-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-(dimethylamino)nicotinonitrile CAS No. 303986-45-0

2-[2-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-(dimethylamino)nicotinonitrile

Cat. No. B2681693
CAS RN: 303986-45-0
M. Wt: 397.84
InChI Key: JAPHNKQEZNOVDR-BRJLIKDPSA-N
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Description

2-[2-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-(dimethylamino)nicotinonitrile is a useful research compound. Its molecular formula is C20H17ClFN5O and its molecular weight is 397.84. The purity is usually 95%.
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Scientific Research Applications

Molecular Probe Development for Alzheimer's Disease

One significant application of this compound involves its derivation and use in the diagnosis of Alzheimer's Disease. A study by Škofic et al. (2005) describes the synthesis of derivatives from a molecular probe, which is applied in positron emission tomography for Alzheimer's disease diagnosis. This process involves the elaboration of the ethylidenemalononitrile side-chain into a substituted pyridine ring, proving vital in the development of diagnostic tools for neurodegenerative diseases (Škofic et al., 2005).

Antimicrobial and Cytotoxic Activities

The compound's derivatives also demonstrate significant antimicrobial and cytotoxic activities. ÖztÜrk et al. (2019) synthesized N,N-spiro bridged cyclotriphosphazene derivatives with (4-fluorobenzyl) pendant arms. These compounds exhibited growth inhibitory effects on certain bacteria and showed high anticancer and apoptotic activities. The derivatives' structural and stereogenic properties, along with their interactions with DNA, are also of interest in the field of medicinal chemistry (ÖztÜrk et al., 2019).

Fluoroionophore Development for Metal Cation Detection

In research by Hong et al. (2012), derivatives of the compound were used to develop fluoroionophores for detecting metal cations. These fluoroionophores showed specific chelation with Zn+2 in various solutions, demonstrating their potential as sensitive and selective sensors for metal ions in environmental and biological samples (Hong et al., 2012).

Synthesis of Pyrroles and Pyrrolines

Berrée et al. (1992) explored the compound's derivatives in the synthesis of pyrroles and pyrrolines through 1,3-dipolar cycloadditions. This study highlights the compound's utility in organic synthesis, particularly in the generation of heterocyclic compounds, which are important in pharmaceuticals and agrochemicals (Berrée et al., 1992).

Development of Fluorophores and Organic Photo Emitting Diodes

A study by Asiri et al. (2015) involved the synthesis of a new fluorophore, which exhibited strong green emission and was significant for the application in organic photo-emitting diodes. The compound's derivatives demonstrated a change in dipole moment upon excitation, making them useful in the development of fluorescent materials and sensors (Asiri et al., 2015).

Localization of Neurofibrillary Tangles in Alzheimer's Disease

Shoghi-Jadid et al. (2002) used a derivative of this compound to identify neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients. This research demonstrates the compound's utility in neuroimaging and its potential for improving the diagnostic process for neurodegenerative diseases (Shoghi-Jadid et al., 2002).

properties

IUPAC Name

2-[2-[(E)-(2-chloro-4-fluorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-(dimethylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O/c1-26(2)19-7-8-24-20(17(19)11-23)27-9-3-4-16(27)12-25-28-13-14-5-6-15(22)10-18(14)21/h3-10,12H,13H2,1-2H3/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPHNKQEZNOVDR-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=C(C=C(C=C3)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C(=NC=C1)N2C=CC=C2/C=N/OCC3=C(C=C(C=C3)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-(dimethylamino)nicotinonitrile

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